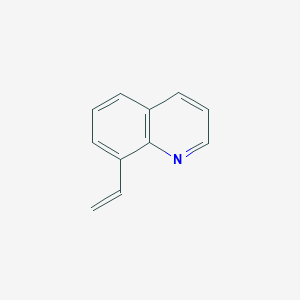

8-Vinylquinoline

Description

Contextualization within the Field of Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in organic and medicinal chemistry. numberanalytics.combritannica.comwikipedia.org First isolated from coal tar in the 19th century, quinoline and its derivatives have a rich history, most notably linked to the development of antimalarial drugs like quinine. numberanalytics.comwikipedia.org The quinoline scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of synthetic compounds with diverse biological properties. chemrj.org

The chemical versatility of the quinoline ring system allows for a broad spectrum of reactions, including electrophilic substitution, which typically occurs at the 5- and 8-positions of the benzene ring. numberanalytics.com This inherent reactivity provides a platform for the synthesis of a vast number of substituted quinoline derivatives. 8-Vinylquinoline, as a substituted quinoline, benefits from this rich chemical tradition while introducing the unique reactivity of a vinyl group at the 8-position.

Significance of the Vinyl Moiety in Chemical Synthesis and Reactivity

The vinyl group, an alkene with the formula -CH=CH₂, is a fundamental functional group in organic chemistry. fiveable.meyoutube.com Its presence in a molecule introduces a site of unsaturation, a carbon-carbon double bond, which is a locus of high electron density and thus a prime target for a variety of chemical reactions. youtube.com The vinyl group's ability to participate in polymerization reactions is a cornerstone of polymer chemistry, leading to the formation of long-chain polymers with diverse properties. youtube.com

In the context of 8-vinylquinoline, the vinyl moiety imparts several key reactive characteristics. It can undergo a range of addition reactions, where the double bond is broken and new single bonds are formed. Furthermore, the vinyl group can participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity makes 8-vinylquinoline a versatile precursor for the synthesis of more complex molecules and polymers. The strategic placement of the vinyl group at the 8-position of the quinoline ring also allows for unique interactions and coordination behavior with metal centers, a property that is actively explored in the field of organometallic chemistry. researchgate.netresearchgate.net

Overview of Key Research Directions for 8-Vinylquinoline

The unique combination of a quinoline core and a reactive vinyl group has propelled 8-vinylquinoline into several key areas of chemical research.

Polymer Chemistry: A significant research direction for 8-vinylquinoline lies in the field of polymer science. The vinyl group serves as a polymerizable handle, enabling the synthesis of poly(8-vinylquinoline) and various copolymers. These polymers are of interest for their potential applications in materials with tailored electronic, optical, and mechanical properties. chemrj.orgacs.org

Coordination Chemistry and Catalysis: The nitrogen atom of the quinoline ring and the π-system of the vinyl group in 8-vinylquinoline can act as ligands, coordinating with transition metals to form organometallic complexes. researchgate.netvulcanchem.com This has led to the development of novel catalysts for a variety of organic transformations. The ability of the quinoline nitrogen to chelate with the vinyl group can lead to the formation of stable, well-defined catalyst structures, influencing their reactivity and selectivity. researchgate.netwikipedia.org

Synthesis of Novel Organic Compounds: 8-Vinylquinoline is a valuable starting material for the synthesis of a wide range of new organic molecules. The reactivity of the vinyl group allows for its transformation into other functional groups, providing access to a diverse library of quinoline derivatives. rsc.orggoogle.com These new compounds are often investigated for their potential biological activities, building upon the rich history of quinolines in medicinal chemistry. nih.govresearchgate.net

Interactive Data Table: Properties of 8-Vinylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N | nih.gov |

| Molecular Weight | 155.20 g/mol | nih.gov |

| Appearance | Off-white solid | rsc.org |

| LogKOW | 3.0446 | apolloscientific.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

8-ethenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTNGGDLQMFSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Vinylquinoline

Established Synthetic Pathways for 8-Vinylquinoline

The synthesis of 8-vinylquinoline, a significant heterocyclic compound, is approached through various established methodologies. These pathways include modern catalytic processes and classic condensation reactions, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Palladium-Catalyzed Alkene Difunctionalization Reactions

Palladium-catalyzed reactions are pivotal in modern organic synthesis, providing efficient routes to complex molecules. fiveable.me The difunctionalization of alkenes, where two new functional groups are added across a double bond, is a powerful strategy for rapid molecular complexity generation. nih.gov In the context of 8-vinylquinoline synthesis, these reactions can, in principle, be applied to introduce the vinyl group or functionalize it further. While specific examples for the direct synthesis of 8-vinylquinoline via alkene difunctionalization are not extensively detailed in the provided results, the underlying principles of these reactions are highly relevant.

The mechanism of palladium-catalyzed reactions often involves the formation of key organopalladium intermediates, such as palladium-alkyl species. fiveable.me These intermediates are central to the catalytic cycle and their behavior dictates the outcome of the reaction. Mechanistic studies have shown that palladium can exist in various oxidation states, commonly cycling between Pd(0) and Pd(II), to facilitate transformations like oxidative addition and reductive elimination. fiveable.mebendola.com

In reactions involving alkenes, a crucial step is the migratory insertion of the alkene into a palladium-aryl or palladium-alkyl bond, generating a new palladium-alkyl intermediate. researchgate.net Subsequent reactions of this intermediate, such as β-hydride elimination or reductive elimination, lead to the final product. ucmerced.eduresearchgate.net For instance, in the Heck reaction, a palladium catalyst facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. bendola.com The process involves the formation of an organopalladium intermediate that undergoes migratory insertion with the alkene. bendola.com

Furthermore, radical pathways involving aryl/alkyl Pd-radical intermediates have also been proposed in some palladium-catalyzed reactions, particularly those driven by visible light. bendola.com The stability and reactivity of these palladium-alkyl intermediates can be fine-tuned by the choice of ligands, which influence the catalyst's activity and selectivity. fiveable.me

The stereochemical outcome of palladium-catalyzed alkene functionalization is often determined by the nucleopalladation step, which can proceed through either a cis or trans pathway. nih.govnih.gov The choice between these pathways can be influenced by various factors, including the nature of the substrate, the nucleophile, and the ligands on the palladium catalyst. nih.govnih.gov

cis-Nucleopalladation: This pathway involves the insertion of the alkene into a Pd-nucleophile bond from the same face of the palladium complex. nih.gov

trans-Nucleopalladation: In this pathway, the nucleophile attacks the palladium-coordinated alkene from the opposite face. nih.gov

Research has shown that a single substrate can undergo both cis- and trans-nucleopalladation under different reaction conditions. nih.gov The ability to control the stereochemistry is crucial for the synthesis of enantiomerically pure compounds. numberanalytics.com Chiral ligands play a significant role in inducing stereoselectivity by creating a chiral environment around the metal center, thereby influencing the orientation of the substrate and the incoming nucleophile. numberanalytics.com However, finding the right combination of ligands and reaction conditions to achieve high enantioselectivity remains a significant challenge, as many chiral ligands can negatively impact catalyst activity. nih.gov

Organopalladium intermediates can undergo oxidation, often from Pd(II) to a higher oxidation state like Pd(IV), which can then lead to the formation of new bonds through reductive elimination. researchgate.net For example, in a novel fluoroesterification of vinylarenes, the reaction is initiated by the oxidation of Pd(0) to a Pd(II) fluoride (B91410) complex, followed by fluoropalladation of the styrene (B11656) to generate an α-monofluoromethylbenzyl–Pd intermediate. researchgate.net The final C–O bond is proposed to form through reductive elimination from a high-valent Csp3–Pd(O2CR) complex. researchgate.net

The oxidation of diorganopalladium(II) complexes can also be effected by various reagents, including halogens and even water under certain conditions. acs.org These oxidation reactions expand the repertoire of transformations possible with palladium catalysis, allowing for the introduction of a wider range of functional groups.

Knoevenagel Condensation Strategies for Vinylquinoline Synthesis

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is a reliable method for forming carbon-carbon double bonds and has been applied to the synthesis of various vinylquinolines.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield the α,β-unsaturated product. sigmaaldrich.com

A notable variation is the Doebner modification, which uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often leads to decarboxylation following the condensation. wikipedia.org For the synthesis of vinylquinolines, a common strategy involves the condensation of a substituted 2-methylquinoline (B7769805) with an appropriate aldehyde. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde/Ketone | Active Methylene Compound | Weak Base (e.g., Piperidine, Amines) | α,β-unsaturated compound | sigmaaldrich.comwikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol (B145695) | Enone | wikipedia.org |

| 8-Hydroxyquinaldine | 2-Nitrobenzaldehyde | - | 2-Nitrophenylvinyl quinoline (B57606) | |

| 2-Methylquinoline | Aldehyde | Trifluoromethanesulfonamide (TfNH2)/Microwave | 2-Vinylquinoline (B1294476) | nih.govnih.gov |

Microwave-Assisted Synthesis with Solid Supports

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comoatext.com When combined with the use of solid supports, this technology offers a green and efficient approach to synthesis. jocpr.com

Solid supports such as silica (B1680970) gel, alumina, and various clays (B1170129) can act as both catalysts and energy transfer media. jocpr.com In solvent-free "dry media" reactions, the reactants are adsorbed onto the surface of the support, which absorbs the microwave irradiation, leading to rapid and localized heating. jocpr.comcem.com This method avoids the use of volatile organic solvents, simplifying work-up procedures and reducing environmental impact. jocpr.com

This methodology has been successfully applied to the synthesis of various quinoline derivatives. mdpi.comjocpr.com For example, the condensation reaction of 7-amino-8-methyl-quinoline with ethyl-(ethoxymethylene)-cyanoacetate on a silica gel solid support under microwave irradiation resulted in a significant reduction in reaction time and an increase in yield. mdpi.com Similarly, the synthesis of 2-vinylquinolines has been achieved rapidly and efficiently via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation. nih.gov

| Reaction Type | Solid Support | Advantage | Reference |

| Condensation of 7-amino-8-methyl-quinoline | Silica Gel | Dramatic decrease in reaction time, increased yield | mdpi.com |

| Synthesis of quinolinones | p-Toluenesulfonic acid | Efficient catalysis, simple work-up | semanticscholar.org |

| Synthesis of 4-substituted-3-vinyl quinolines | Neutral Alumina, K10 Clay | Increased yield, reduced reaction time, recyclable support | jocpr.com |

| Olefination of 2-methylquinoline | - | Rapid reaction, broad substrate scope, mild conditions | nih.gov |

Derivatization and Functionalization Strategies of 8-Vinylquinoline

The derivatization and functionalization of the 8-vinylquinoline scaffold are key strategies for creating novel compounds with tailored properties. These approaches can target either the quinoline core or the vinyl substituent.

The regioselective functionalization of the quinoline ring is a significant area of research, aiming to introduce substituents at specific positions to modulate the molecule's properties. mdpi.comnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of quinolines and their N-oxide counterparts. mdpi.comnih.govnih.gov

For instance, rhodium(III)-catalyzed C-H activation of quinoline N-oxides allows for the regioselective alkylation at the C-8 position using olefins as the alkyl source. researchgate.net This method demonstrates excellent selectivity and provides good yields of the C-8 alkylated products. researchgate.net Similarly, metal-catalyzed methods have been developed for the direct iodination and amidation at the C-8 position of quinoline N-oxides using rhodium and iridium catalytic systems, respectively. nih.gov These reactions proceed with high regioselectivity, offering a direct route to functionalized quinolines that can be difficult to access through other means. nih.gov

Hydroxy-substituted 8-vinylquinoline analogues are of interest due to the diverse chemical reactivity and potential applications of hydroxyquinolines. evitachem.comacs.org The synthesis of these compounds can be achieved through various methods, including the condensation of a substituted quinaldine (B1664567) with an appropriate aldehyde. acs.org

The Skraup synthesis is a classic method for producing quinolines, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.comiipseries.org To synthesize hydroxy-substituted quinolines, a substituted aminophenol can be used as the starting material. sciencemadness.org For example, the reaction of o-aminophenol with glycerol in the presence of sulfuric acid can lead to the formation of 8-hydroxyquinoline (B1678124). google.comgoogle.com Modifications of the Skraup synthesis can be employed to introduce a vinyl group. evitachem.com

Modified condensation approaches are also utilized. For instance, the synthesis of 2-styryl-8-hydroxy quinolines has been achieved by reacting 2-methylquinoline-8-ol with substituted aldehydes in acetic anhydride. acs.org Another approach involves the condensation of 8-hydroxyquinoline with vinyl-containing reagents under basic conditions. evitachem.com The optimization of these reaction conditions, such as temperature and the choice of catalyst, is crucial for achieving high yields. ajrconline.orgevitachem.com For example, the synthesis of 2-hydroxy-8-vinylquinoline (B8537520) can involve refluxing in organic solvents like ethanol or acetone (B3395972) at temperatures between 130°C and 180°C. evitachem.com

Synthesis of Hydroxy-Substituted 8-Vinylquinoline Analogues (e.g., 2-Hydroxy-8-vinylquinoline)

Reactivity in Electrophilic Aromatic Substitution Reactions

The reactivity of the quinoline ring system in electrophilic aromatic substitution (EAS) is a well-established principle in organic chemistry. ksu.edu.sa The quinoline structure consists of a benzene (B151609) ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards attack by electrophiles. reddit.com Consequently, electrophilic substitution preferentially occurs on the electron-richer benzene ring. reddit.com

For the quinoline nucleus, this directs electrophilic attack to positions 5 and 8. reddit.com In the case of 8-vinylquinoline, the vinyl group at the 8-position already occupies one of the most activated sites. The presence of other substituents on the ring can further modulate this reactivity. For instance, an activating group like a hydroxyl (-OH) can increase the rate of electrophilic substitution. evitachem.comdalalinstitute.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. dalalinstitute.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position of Substitution | Reactivity | Rationale |

|---|---|---|

| Benzene Ring (Positions 5, 6, 7, 8) | Favored | Higher electron density compared to the pyridine ring. |

| Pyridine Ring (Positions 2, 3, 4) | Disfavored | Deactivated by the electron-withdrawing nitrogen atom. reddit.com |

| Most Favored Positions | 5 and 8 | These positions are most susceptible to electrophilic attack in the unsubstituted quinoline ring. reddit.com |

Synthesis of Amino-Substituted 8-Vinylquinoline Analogues

Several synthetic routes have been developed to introduce amino functionalities onto the 8-vinylquinoline scaffold, yielding compounds of significant interest in medicinal and materials chemistry.

One modern and effective method is the Povarov reaction, an inverse-electron-demand aza-Diels–Alder reaction. rsc.org This approach allows for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

More traditional methods have also been widely employed. A common strategy involves the chemical reduction of a nitro-substituted precursor. For example, 8-amino-6-methoxy-2-vinylquinoline can be prepared from the corresponding 6-methoxy-8-nitroquinoline (B1580621) derivative. google.com Another established process involves the reaction of a basically substituted halide with an 8-aminoquinoline (B160924) core to build more complex side chains. google.com Classical quinoline syntheses, such as the Skraup and Doebner–von Miller reactions, can be used to construct the quinoline ring system with the necessary substituents in place for subsequent conversion to the amino derivative. researchgate.net

Table 2: Selected Synthetic Methods for Amino-Substituted 8-Vinylquinolines

| Synthetic Method | Starting Materials | Key Features |

|---|---|---|

| Povarov Reaction | 1,2-Phenylenediamines, enol ethers, aldehydes | Forms substituted 8-aminoquinolines via an aza-Diels-Alder reaction. rsc.org |

| Nitro Group Reduction | Nitro-substituted quinolines (e.g., 6-methoxy-8-nitroquinoline) | A common and reliable method to introduce a primary amino group. google.com |

| Skraup/Doebner-von Miller Reaction | Substituted anilines, α,β-unsaturated carbonyl compounds | Builds the quinoline ring system, which can then be further functionalized. researchgate.net |

| Alkylation of 8-aminoquinoline | 8-aminoquinoline, substituted alkyl halides | Adds functionalized side chains to the amino group. google.com |

Synthesis of Halogenated and Alkoxy-Substituted Derivatives

The introduction of halogen and alkoxy groups onto the 8-vinylquinoline framework is crucial for tuning its electronic and physical properties.

Alkoxy-substituted derivatives , such as 8-methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline, can be synthesized via condensation reactions. A typical procedure involves reacting an appropriate 8-methoxyquinoline (B1362559) precursor with an aldehyde, often catalyzed by a base. The synthesis of the core structure, such as 8-amino-6-methoxy-2-vinylquinoline, can start from materials like 4-methoxy-2-nitroaniline, building the substituted quinoline ring system through multi-step sequences. google.com

Halogenated derivatives are often prepared using modern cross-coupling techniques. Palladium-catalyzed reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds between a halogenated quinoline and various organometallic reagents. researchgate.net These methods offer a versatile pathway to a wide array of substituted quinolines that might be difficult to access through classical methods, although they often suffer from drawbacks like harsh conditions and limited substrate scope. researchgate.net

Table 3: Synthetic Approaches for Halogenated and Alkoxy-Substituted 8-Vinylquinolines

| Substituent Type | Synthetic Method | Reagents and Conditions |

|---|---|---|

| Alkoxy | Condensation Reaction | 8-methoxyquinoline, aldehyde, base catalyst (e.g., K₂CO₃). |

| Alkoxy | Ring Synthesis (e.g., from nitroaniline) | Multi-step synthesis building the quinoline ring with the alkoxy group present. google.com |

| Halogen | Palladium-Catalyzed Cross-Coupling | Halogenated quinoline, organometallic reagent (e.g., boronic acids for Suzuki coupling). researchgate.net |

Stereoselective Synthesis of Vinylquinoline Isomers and Conformational Studies

The vinyl group of 8-vinylquinoline is connected to the quinoline ring by a single bond, allowing for rotation and the existence of different conformational isomers. The two primary planar conformers are designated as s-trans and s-cis. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the stability and reactivity of these conformers. rsc.orgrsc.org Research indicates that for vinylquinolines, the s-trans conformation is generally more energetically favorable than the s-cis form. rsc.org

The specific conformation of the vinylquinoline substrate plays a critical role in directing the stereochemical outcome of reactions. In the context of Diels-Alder reactions, controlling the conformation is key to achieving high stereoselectivity. rsc.org For example, the use of a dual-functional Brønsted acid catalyst can restrict the relative orientation of the diene and the dienophile (vinylquinoline) through hydrogen bonding interactions. rsc.orgrsc.org This conformational restriction can favor the formation of an exo-adduct, a less common outcome than the typically favored endo-adduct. rsc.org The ability to control these conformations, sometimes referred to as conformation blocking, is a powerful strategy for the stereoselective synthesis of specific isomers. mdpi.com

Table 4: Conformational Isomers of 8-Vinylquinoline

| Conformer | Description | Relative Stability | Role in Stereoselectivity |

|---|---|---|---|

| s-trans | The double bond of the vinyl group points away from the quinoline ring's nitrogen. | Generally more energetically favorable. rsc.org | Its preferred formation can be exploited in catalyst-controlled reactions to yield specific stereoisomers. |

| s-cis | The double bond of the vinyl group points towards the quinoline ring's nitrogen. | Generally less energetically favorable. rsc.org | Formation can be disfavored by catalysts, leading to high selectivity for products derived from the s-trans conformer. rsc.org |

Coordination Chemistry and Ligand Development Utilizing 8 Vinylquinoline

Ligand Properties and Coordination Modes of 8-Vinylquinoline

8-Vinylquinoline functions as a bidentate ligand, capable of coordinating to metal ions through its quinoline (B57606) nitrogen atom and the π-system of its vinyl group. This coordination typically results in the formation of a stable five-membered chelate ring, a mode often described as κ²(C,N) coordination. researchgate.netacs.orgacs.orgresearchgate.netgoogleapis.com This chelating ability imparts enhanced stability to the resulting metal complexes and influences their electronic and steric properties. The presence of the vinyl group also opens avenues for further functionalization or participation in catalytic cycles, as seen in palladium-catalyzed reactions. du.edu

Complexation with Transition Metals

The coordination of 8-vinylquinoline with transition metals has been extensively studied, particularly with ruthenium and palladium, leading to the development of advanced catalytic systems.

Palladium Complexes: Structure, Reactivity, and Cyclopalladation

Palladium complexes featuring vinyl-quinoline type substrates have demonstrated significant reactivity in catalytic transformations, particularly in alkene difunctionalization reactions. Studies have focused on the palladium-catalyzed alkene difunctionalization of vinyl-quinoline derivatives, involving the generation and isolation of palladium-alkyl intermediates. du.edu These reactions highlight the ability of palladium to insert into the vinyl group, forming reactive species that can undergo further transformations. While specific structural details of palladium complexes directly involving 8-vinylquinoline as a chelating ligand in the context of cyclopalladation are less detailed in the provided literature, related studies on vinyl-quinoline analogues show palladium complexes reacting with acetylene, forming vinyl palladium complexes and undergoing cyclization. ijpsonline.comijpsonline.com The stereochemistry of the nucleopalladation step on vinyl-quinoline starting materials has also been a subject of investigation. du.edu

Ruthenium Complexes: Design for Catalytic Applications

8-Vinylquinoline has been instrumental in the design of highly active ruthenium-based catalysts, particularly for olefin metathesis reactions. These catalysts, often derived from Grubbs-type precursors, leverage the chelating properties of 8-vinylquinoline to form stable and efficient catalytic species.

Novel ruthenium metathesis catalysts incorporating 8-vinylquinoline derivatives have been synthesized through ligand exchange reactions with established Grubbs-type precursors, such as (H₂IMes)(PCy₃)(Cl)₂RuCHPh. researchgate.netacs.orgacs.orgresearchgate.netgoogleapis.com These reactions yield catalysts with the general structure (H₂IMes)(Cl)₂Ru(CH-κ²(C,N)-8-C₉H₆N), where the 8-vinylquinoline moiety acts as a chelating ligand, forming a five-membered chelate ring. researchgate.netacs.orgacs.org These chelate-stabilized ruthenium alkylidene catalysts are highly effective in various olefin metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM). acs.orggoogle.comacs.org The synthesis method typically involves reacting a penta-coordinated ruthenium(II)-alkylidene complex with 8-vinylquinoline. googleapis.comgoogle.com

Table 1: Representative Ruthenium-Vinylquinoline Catalysts

| Catalyst Structure | Ligand Type | Coordination Mode | Primary Application | Reference(s) |

| (H₂IMes)(Cl)₂Ru(CH-κ²(C,N)-8-C₉H₆N) (1a) | N-heterocyclic carbene, 8-vinylquinoline | κ²(C,N) | Olefin Metathesis (RCM, ROMP, CM) | researchgate.netacs.orgacs.orgresearchgate.net |

Ruthenium complexes derived from 8-vinylquinoline often initially form with a trans-dichloro geometry, which is characteristic of many Grubbs-type catalysts. researchgate.netacs.orgacs.orgresearchgate.net However, these trans-dichloro isomers are known to undergo isomerization to the thermodynamically more stable cis-dichloro isomers upon prolonged storage in solvents like dichloromethane. researchgate.netacs.orgresearchgate.net The kinetics of this trans-to-cis isomerization for specific ruthenium-vinylquinoline complexes have been quantified, with rate constants such as k₁ₐ→₁<0xE2><0x82><0x99> = 3.2 × 10⁻² h⁻¹ measured in dichloromethane-d₂ at 23 °C. researchgate.netacs.orgresearchgate.net Mechanistic studies, employing both theoretical calculations and experimental observations, have provided insights into the concerted single-step mechanism favored over multi-step pathways for this isomerization. researchgate.net The relative catalytic activities of the trans and cis isomers can differ, with the trans isomer often exhibiting higher activity. researchgate.netacs.org

Table 2: Trans-to-Cis Isomerization in Ruthenium-Vinylquinoline Complexes

| Complex Initial Form | Isomerized Form | Isomerization Rate (k) in DCM-d₂ at 23 °C | Notes | Reference(s) |

| trans-dichloro | cis-dichloro | 3.2 × 10⁻² h⁻¹ | Thermodynamically favored, occurs upon storage; trans more active | researchgate.netacs.orgresearchgate.net |

Rhenium Complexes: Synthesis, Spectroscopic Characterization, and Structural Investigations

While the literature extensively details the synthesis and characterization of rhenium complexes with various quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), specific examples of rhenium complexes directly utilizing 8-vinylquinoline as a ligand are less prominent in the provided search results.

General synthetic routes for rhenium(I) and rhenium(V) complexes often involve reactions of rhenium precursors, such as Re(CO)₅Br or fac-[NEt₄][ReBr₃(CO)₃], with appropriate chelating ligands. rsc.orgliberty.edud-nb.infomdpi.com Spectroscopic characterization techniques commonly employed include Fourier-transform infrared (FT-IR) spectroscopy to identify carbonyl stretching frequencies and metal-ligand vibrations, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, and UV-Visible spectroscopy to probe electronic transitions. rsc.orgliberty.edud-nb.info X-ray crystallography is crucial for definitive structural determination. rsc.orgliberty.edu

For instance, tricarbonyl rhenium(I) complexes with 8-hydroxyquinoline derivatives have been synthesized and characterized by FT-IR, NMR, and UV-Vis spectroscopy, with crystal structures determined by X-ray diffraction. rsc.org Similarly, studies on rhenium complexes with thienoyl substituents detail their synthesis, characterization by IR, NMR, and X-ray crystallography, including specific IR bands for Re-CO bonds and C=C/C=O vibrations. liberty.edu

However, without specific literature examples directly featuring 8-vinylquinoline in rhenium complexes within the provided search results, detailed properties for such complexes cannot be elaborated upon. The general synthetic and characterization methodologies applied to related quinoline-based rhenium complexes would likely be applicable if 8-vinylquinoline were employed.

Zinc Complexes of 8-Hydroxyquinoline Derivatives

While the direct synthesis of zinc complexes using 8-vinylquinoline as a primary ligand is less extensively documented compared to its derivatives, research into related quinoline structures provides context. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-known for their strong chelating abilities with a wide range of metal ions, including zinc scispace.comrroij.comscirp.org. These derivatives readily form insoluble chelate complexes by coordinating through both the oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring scispace.comrroij.comscirp.org. Studies have shown that zinc complexes with 8-hydroxyquinoline derivatives are utilized in various applications, including organic light-emitting diodes (OLEDs) mdpi.comijcce.ac.ir.

Research into tripodal ligands containing quinolyl moieties highlights the interest in quinoline-based structures for sensing and coordination chemistry, particularly for Zn²⁺ ions researchgate.net. Although specific examples directly involving 8-vinylquinoline in zinc complexes of 8-hydroxyquinoline derivatives are not prominently detailed in the provided search results, the structural motifs suggest potential for 8-vinylquinoline to act as a precursor or a modified ligand in such systems. For instance, 2-vinylquinoline (B1294476) has been used to attach quinolylethyl arms to aliphatic nitrogen atoms in the synthesis of tripodal ligands researchgate.netaut.ac.nz. This indicates a pathway for incorporating vinylquinoline units into more complex ligand architectures that could subsequently form zinc complexes.

Advanced Characterization Techniques for Coordination Compounds

The precise structural determination and understanding of coordination compounds are critical for their application. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, conformation, and dynamics of coordination compounds. For complexes involving ligands like 8-vinylquinoline, NMR provides detailed information about the arrangement of atoms and the electronic environment. High-resolution NMR, including ¹H and ¹³C NMR, can identify the characteristic signals of the vinyl group and the quinoline ring system, as well as changes upon coordination to a metal center.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing unambiguous structural information about coordination compounds bruker.comlibretexts.org. This technique allows for the identification of coordination geometries, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Catalytic Applications of 8 Vinylquinoline Derived Systems

Olefin Metathesis Catalysis

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, relies heavily on well-defined metal catalysts. Ruthenium complexes derived from 8-vinylquinoline have demonstrated significant utility in various metathesis processes, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

Ruthenium catalysts featuring 8-vinylquinoline-derived ligands have shown effectiveness in RCM reactions, facilitating the formation of cyclic structures. For instance, a selenium-chelated ruthenium benzylidene catalyst (Ru8), synthesized using 8-vinylquinoline, exhibited high latency and could be activated thermally or by light to promote the RCM of diethyl diallylmalonate (DEDAM) acs.orgresearchgate.net. While inactive at room temperature, Ru8 promoted the RCM of DEDAM with moderate conversions (29% in 7 h at 80°C in DCM, or 73% in 12 h under UV irradiation in benzene) acs.org. Other related ruthenium complexes derived from 8-vinylquinoline also demonstrated activity in RCM, with relative catalytic activities varying based on their specific structural configurations researchgate.netresearchgate.net.

The utility of 8-vinylquinoline-derived ruthenium catalysts extends to cross-metathesis (CM) reactions, where two different alkene fragments are coupled. These catalysts have been employed in CM reactions, with some exhibiting effectiveness at higher temperatures or for sterically demanding substrates researchgate.netacs.org. For example, the self-metathesis of methyl oleate (B1233923) catalyzed by Ru8 demonstrated excellent selectivity (>99%) acs.org. The synthesis of complex molecules, such as analogues of erythromycin, has also explored the use of vinylquinoline derivatives in CM reactions, though challenges related to catalyst deactivation by the quinoline (B57606) moiety have been noted beilstein-journals.orgnih.gov.

8-Vinylquinoline-derived ruthenium complexes are also valuable initiators for Ring-Opening Metathesis Polymerization (ROMP). The chelating nature of the ligands can impart desirable properties such as enhanced stability and controlled initiation. For example, the Ru8 catalyst showed perfect latency for the ROMP of cyclooctene (B146475) (COE), initiating polymerization efficiently (quantitative yield) upon UV activation with a low catalyst loading of 150 ppm acs.org. Other ruthenium complexes incorporating chelating carbene ligands derived from vinyl-substituted heterocycles, including quinoline, have been utilized in ROMP, demonstrating high thermal stability and potential for switchable polymerization behavior researchgate.netnih.gov.

A key area of research for 8-vinylquinoline-derived metathesis catalysts involves their latency and activation mechanisms. Many of these complexes exist as thermodynamically stable trans-dichloro isomers, which can isomerize to the more latent cis-dichloro forms upon storage researchgate.netresearchgate.net. This isomerization can be influenced by factors such as solvent and storage time, affecting the catalyst's initiation rate researchgate.net. The development of "latent" catalysts is crucial for applications requiring controlled initiation, such as in 3D printing or when handling sensitive monomers acs.orgresearchgate.netnih.gov. The Ru8 catalyst, for instance, exhibits distinct thermal and photo-switchable behavior, remaining inactive at room temperature but becoming active upon heating or UV irradiation acs.org.

Alkene Difunctionalization Catalysis

Beyond metathesis, 8-vinylquinoline and its derivatives have been explored in alkene difunctionalization reactions, which involve the addition of two new functional groups across an alkene double bond.

Palladium catalysis has been particularly investigated for the difunctionalization of vinylquinoline substrates. Research has focused on the formation of C-C and C-heteroatom bonds through nucleopalladation mechanisms du.edu. In these studies, 8-vinylquinoline serves as a substrate that undergoes reactions such as intramolecular Heck-type cyclizations or additions of nucleophiles to the vinyl group, often proceeding via cis- or trans-nucleopalladation pathways du.edunih.govrsc.org. While these studies primarily involve palladium, the fundamental principles of alkene difunctionalization highlight the potential for such transformations with tailored catalytic systems.

Enantioselective Catalysis via Chiral Ligand Design

The development of chiral ligands derived from or incorporating the 8-vinylquinoline scaffold has been instrumental in advancing enantioselective transformations. These systems often rely on the precise arrangement of functional groups to guide stereochemical outcomes, enabling the synthesis of complex chiral molecules with high fidelity.

Synergistic Organocatalysis in Cycloaddition Reactions of Vinylquinolinesrsc.org

A notable area of application for vinylquinoline derivatives lies in synergistic organocatalysis, particularly in cycloaddition reactions. Research has demonstrated the efficacy of employing a combination of a chiral aminocatalyst and a Brønsted acid to activate substrates, leading to highly enantioselective [4 + 2] cycloaddition reactions between vinylquinolines and dienals. This approach facilitates the construction of valuable chiral quinoline architectures.

The synergistic activation strategy typically involves the chiral aminocatalyst activating one reactant (e.g., forming an enamine or iminium ion), while the Brønsted acid activates the other (e.g., through protonation). This dual activation mechanism promotes efficient reaction pathways and dictates the stereochemical course of the cycloaddition. Studies have reported that these reactions proceed with high yields and excellent enantioselectivities, underscoring the power of this combined catalytic approach.

| Reaction Type | Key Catalysts | Substrate Class | Typical Outcome (Yield) | Typical Outcome (Enantioselectivity) |

| Enantioselective [4 + 2] Cycloaddition | Chiral Aminocatalyst + Brønsted Acid (e.g., CH₃SO₃H) | Vinylquinolines and Dienals | High | Excellent (e.g., >90% ee) |

| Synergistic Organocatalysis (general principle applied to vinylquinolines) | Chiral Aminocatalyst + Brønsted Acid | Vinylquinolines | High | Excellent |

Supramolecular Control of Selectivity through Substrate Preorganizationrsc.org

The principles of supramolecular chemistry offer powerful strategies for controlling selectivity in catalysis, often by preorganizing substrates within a specific spatial arrangement relative to the catalytic center. While direct examples of 8-vinylquinoline being used as a precursor for chiral ligands in supramolecular catalysis are less extensively detailed in the provided literature snippets, related systems highlight the potential of quinoline derivatives in this domain.

Studies on the supramolecular control of selectivity in transition-metal catalysis have demonstrated that interactions such as hydrogen bonding can orient substrates, leading to enhanced enantioselectivities. For instance, research involving the epoxidation of 3-vinylquinolones using Ru(II)–porphyrin catalysts has shown that supramolecular interactions, particularly two-point hydrogen bonding, can preorganize the substrate. This preorganization directs the reaction to a specific prochiral face of the vinylquinolone, resulting in high enantioselectivities (up to 98% ee) in the epoxidation products.

These findings, while focusing on vinylquinolone substrates rather than 8-vinylquinoline-derived ligands, exemplify the broader concept of using quinoline frameworks in conjunction with supramolecular interactions to achieve precise stereochemical control. The design of chiral ligands incorporating quinoline moieties, which can then engage in specific non-covalent interactions with substrates, represents a promising avenue for developing advanced supramolecular catalytic systems.

| Catalytic System | Ligand/Catalyst Design Principle | Substrate Class | Reaction Type | Typical Outcome (Enantioselectivity) |

| Transition Metal Catalysis (e.g., Ru(II)-porphyrin) with Supramolecular Interactions | Two-point hydrogen bonding interaction between catalyst and substrate (e.g., vinylquinolone) for preorganization and face differentiation. | 3-Vinylquinolones | Epoxidation | High (up to 98% ee) |

| Transition Metal Catalysis (e.g., Ag, Mn) with Ligand-Substrate Noncovalent Interactions | Hydrogen bonding preorganizes substrate, exposing specific C-H bonds to the catalytic center. | Quinolones and Pyridones | Amination, Sulfimidation | Excellent |

| Supramolecular Chiral Induction (using 8-amino-7-formylquinoline) with Metal Coordination (Cu(I)) | DNA-like double-helical supramolecular systems with chiral inducers to influence polymer helicity and metal coordination. | Olefins | Cyano-trifluoromethylation | Up to 84% ee |

Compound List:

8-Vinylquinoline

Dienals

Vinylquinolines

3-Vinylquinolones

8-amino-7-formylquinoline

Polymer Chemistry and Macromolecular Science of 8 Vinylquinoline

Synthesis of 8-Vinylquinoline Homopolymers

The synthesis of homopolymers from 8-vinylquinoline, resulting in poly(8-vinylquinoline), can be approached through several chain-growth polymerization techniques. The choice of method would significantly influence the polymer's molecular weight, polydispersity, and microstructure.

Radical Polymerization: Free-radical polymerization is a robust and widely used method for a vast range of vinyl monomers. For 8-vinylquinoline, this would typically involve the use of a thermal or photoinitiator to generate radicals that initiate the polymerization cascade.

Initiators: Common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) could be employed. The selection of the initiator is often dictated by the desired polymerization temperature and the solvent used.

Reaction Conditions: The polymerization could be carried out in bulk (neat monomer) or in solution using an inert solvent such as benzene (B151609), toluene, or dioxane. Solution polymerization offers better control over viscosity and heat dissipation. The reaction temperature would be chosen based on the initiator's half-life, typically in the range of 60-80°C for AIBN.

Anionic Polymerization: Anionic polymerization is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often leading to "living" polymers. Vinyl monomers with electron-withdrawing substituents are generally good candidates for this method. The quinoline (B57606) ring's electronic nature would influence its suitability for anionic polymerization.

Initiators: Strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) are common initiators for anionic polymerization. The reaction is highly sensitive to impurities, requiring stringent purification of monomer, solvent, and initiator.

Solvents and Temperature: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can accelerate the polymerization rate, while nonpolar solvents like cyclohexane (B81311) would lead to slower rates. Polymerizations are often conducted at low temperatures (e.g., -78°C) to minimize side reactions.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) offer the advantages of radical polymerization while providing control over the polymer architecture, similar to living anionic polymerization. The application of these methods to 8-vinylquinoline would allow for the synthesis of well-defined homopolymers.

| Polymerization Technique | Typical Initiator/Mediator | Common Solvents | Key Advantages |

| Free-Radical | AIBN, BPO | Toluene, Dioxane | Robust, wide monomer scope |

| Anionic | n-BuLi, sec-BuLi | THF, Cyclohexane | Controlled MW, narrow PDI |

| ATRP | Cu(I) complex / Alkyl halide | Toluene, DMF | Controlled architecture |

| RAFT | Dithioester/dithiocarbamate | Various | Versatile, tolerant to functionalities |

Copolymerization Strategies with Other Monomers

Copolymerization of 8-vinylquinoline with other vinyl monomers is a versatile strategy to tailor the properties of the resulting material. The incorporation of a comonomer can modify characteristics such as solubility, thermal stability, and mechanical properties.

The reactivity ratios of 8-vinylquinoline and the chosen comonomer would determine the composition and sequence distribution of the copolymer. Given the structural similarity to monomers like styrene (B11656) and vinylpyridines, it is plausible that 8-vinylquinoline could be copolymerized with a variety of partners.

Potential Comonomers and Resulting Copolymer Properties:

Styrene: Copolymerization with styrene would likely yield a random copolymer under radical conditions. The resulting material would combine the aromatic character of both monomers, potentially leading to polymers with interesting optical properties.

Acrylates and Methacrylates: Monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) could be used to introduce flexibility and modify the glass transition temperature of the polymer. Anionic or controlled radical methods would be suitable for creating block copolymers.

Vinylpyridine Isomers (2- or 4-vinylpyridine): Copolymerizing 8-vinylquinoline with other vinylpyridine isomers could lead to polymers with complexing capabilities for a range of metal ions, with the potential for creating materials for catalysis or separation processes.

Copolymerization Techniques:

Statistical Copolymers: Free-radical polymerization of a mixture of 8-vinylquinoline and a comonomer would typically result in a statistical copolymer, where the monomer units are arranged randomly along the polymer chain.

Block Copolymers: Living anionic polymerization or controlled radical polymerization techniques are ideal for synthesizing block copolymers. This would involve the sequential polymerization of 8-vinylquinoline and another monomer, leading to a well-defined block architecture (e.g., diblock or triblock copolymers).

Design of Functional Polymers Incorporating 8-Vinylquinoline Units

The quinoline moiety in 8-vinylquinoline provides a platform for designing functional polymers. This can be achieved either by polymerizing a pre-functionalized 8-vinylquinoline monomer or by post-polymerization modification of poly(8-vinylquinoline).

Polymerization of Functionalized Monomers: This approach involves first synthesizing a derivative of 8-vinylquinoline that contains a desired functional group, followed by its polymerization or copolymerization. For instance, a hydroxyl or amino group could be introduced onto the quinoline ring before polymerization to create polymers with reactive sites for further modification.

Post-Polymerization Modification: This strategy utilizes the reactivity of the quinoline ring in the polymer backbone. The nitrogen atom in the quinoline ring can be quaternized to introduce positive charges, making the polymer water-soluble and suitable for applications as a polyelectrolyte or for its antimicrobial properties. The aromatic rings of the quinoline unit could also undergo electrophilic substitution reactions to introduce other functional groups, although this might be challenging without affecting the polymer backbone.

The design of such functional polymers could lead to materials with applications in:

Metal Ion Adsorption: The chelating nature of the quinoline ring suggests that these polymers could be used to create resins for the selective removal or recovery of metal ions from solutions.

Catalysis: Polymers bearing quinoline units could act as ligands to support catalytic metal centers, creating recyclable polymer-supported catalysts.

Sensors: The fluorescence properties of the quinoline ring could be exploited to design polymeric sensors where interaction with an analyte (e.g., metal ions, protons) leads to a change in the emission signal.

Computational and Theoretical Chemistry of 8 Vinylquinoline and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of molecules. DFT offers a balance between accuracy and computational cost, making it a preferred method for studying molecular systems wikipedia.orgcecam.orgnih.gov.

The first step in many computational studies involves determining the most stable three-dimensional arrangement of atoms within a molecule, known as geometrical optimization. This process identifies energy minima on the potential energy surface (PES) taltech.ee. For molecules capable of existing in different spatial arrangements (conformers), conformational analysis is crucial. This involves exploring various rotatable bonds and torsional angles to map out the energy landscape and identify all low-energy conformers taltech.eefrontiersin.orgconflex.net.

While specific computational studies focusing on distinct isomers of 8-vinylquinoline are not extensively detailed in the provided literature, the general methodologies are well-established. Techniques like the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) methods, when used in conjunction with DFT, can systematically explore reaction pathways and identify transition structures, contributing to a comprehensive understanding of a molecule's conformational space and potential transformations rsc.org. The choice of DFT functional and basis set significantly impacts the accuracy of optimized geometries and conformational energies, necessitating careful selection based on the system under study cecam.orgresearchgate.netnih.govmdpi.com.

Table 6.1.1: Common DFT Functionals and Basis Sets for Geometrical Optimization

| Computational Method | Typical Functionals | Typical Basis Sets | Application Focus |

| DFT | B3LYP, PBE, M06-2X | 6-31G(d), LANL2DZ, 6-311++G(d,p) | Geometrical optimization, conformational analysis, electronic structure |

| DFT (Hybrid) | B3LYP, PBE0 | 6-31G(d), 6-311++G(d,p) | Improved accuracy for electronic and spectroscopic properties |

| DFT (Range-separated) | M06-2X | 6-311++G(d,p) | Enhanced accuracy for non-covalent interactions, thermochemistry |

DFT calculations provide detailed insights into the electronic structure of molecules, including the distribution of electron density, molecular orbitals (HOMO-LUMO gaps), and atomic charges. These parameters are vital for understanding chemical reactivity and predicting spectroscopic properties researchgate.netnih.govnumberanalytics.com.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict excited-state properties, such as electronic absorption spectra (UV-Vis) researchgate.netnih.govnumberanalytics.com. By simulating the transitions between electronic states, TD-DFT can accurately predict the wavelengths of maximum absorption, which are characteristic fingerprints of a molecule's electronic transitions. Furthermore, DFT can be used to predict vibrational frequencies (IR spectroscopy) and chemical shifts (NMR spectroscopy) by calculating molecular force fields and electronic shielding tensors, respectively researchgate.netmdpi.com. These predicted spectra can be directly compared with experimental data, aiding in the confirmation of molecular structures and the understanding of their electronic behavior researchgate.netnih.gov.

Table 6.1.2: Spectroscopic Properties Predicted by DFT and TD-DFT

| Spectroscopic Technique | Property Predicted | Computational Method | Typical Outputs |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT | Wavelengths of electronic transitions |

| IR Spectroscopy | Vibrational Frequencies | DFT | Characteristic bond stretching and bending modes |

| NMR Spectroscopy | Chemical Shifts | DFT | Shielding and deshielding of atomic nuclei |

| Electronic Structure | HOMO-LUMO Gap | DFT | Molecular orbital energies, reactivity indicators |

Understanding how chemical reactions proceed involves mapping the energy landscape, identifying transition states (TSs), and characterizing reaction intermediates. DFT is a cornerstone for these investigations, enabling the calculation of activation energies and reaction barriers cecam.orgrsc.org.

Advanced computational strategies, such as Global Reaction Route Mapping (GRRM), utilize automated searches based on quantum chemical calculations to systematically elucidate complex reaction mechanisms. Methods like Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) can trace reaction pathways from minima to transition structures and dissociation channels, or from reactants to transition structures for associative reactions, respectively rsc.org. By mapping these energy landscapes, researchers can gain a comprehensive understanding of reaction pathways, identify rate-determining steps, and predict the influence of catalysts or reaction conditions on the outcome cecam.orgrsc.orgfrontiersin.org. For instance, studying the Diels-Alder reactions of vinylazaarenes has benefited from computational predictions of Lewis acid activation effects on reactivity and selectivity rsc.org.

Table 6.1.3: Computational Approaches for Reaction Mechanism Elucidation

| Computational Strategy | Key Methods/Concepts | Application |

| Global Reaction Route Mapping (GRRM) | ADDF, AFIR, Potential Energy Surface (PES) exploration | Systematic search for all important reaction pathways, mechanism elucidation |

| Transition State (TS) Identification | Geometry optimization, Intrinsic Reaction Coordinate (IRC) | Locating saddle points on PES, determining activation barriers |

| Energy Landscape Mapping | Calculation of energies for various intermediates and TSs | Visualization and understanding of reaction pathways and thermodynamics |

Molecular Modeling for Ligand-Target Interactions in Chemical Research

Molecular modeling encompasses a range of computational techniques used to simulate and analyze molecular systems, particularly in the context of drug discovery and understanding molecular interactions.

In silico screening methods are powerful tools for exploring vast chemical spaces and identifying molecules with desired properties or activities. Molecular docking is a prominent technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule, typically a protein ijcrt.orgopenaccessjournals.comdiva-portal.org. This process involves evaluating the complementarity between the ligand's shape and the target's binding site, as well as the nature of intermolecular interactions openaccessjournals.comdiva-portal.org.

Studies have utilized in silico screening to explore the potential of vinylquinoline derivatives for various biological activities. For example, vinylquinoline derivatives have been screened for anti-diabetic activity, with docking studies revealing potential interactions with target enzymes comparable to established drugs researchgate.net. Similarly, other quinoline (B57606) derivatives have been computationally investigated for antimicrobial, antimalarial, and anti-cancer properties, highlighting the utility of these methods in identifying lead compounds researchgate.netdntb.gov.uaphyschemres.orgf1000research.com. These methodologies can also predict pharmacokinetic and toxicity profiles (ADMETox), further aiding in the selection and optimization of promising candidates researchgate.netdntb.gov.ua.

Table 6.2.1: In Silico Screening Methodologies and Applications

| Screening Methodology | Core Principle | Application Examples | Software/Tools (Examples) |

| Molecular Docking | Predicting ligand-target binding orientation and affinity | Drug discovery, lead identification, virtual screening | Maestro Schrödinger, Hex, AutoDock |

| Pharmacophore Modeling | Identifying key structural features responsible for biological activity | Virtual screening, lead optimization | LigBuilder, MOE |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity | Predictive modeling, lead optimization | PASS, TOPKAT |

Predictive modeling aims to forecast the outcomes of chemical reactions, including selectivity, by leveraging computational insights. For molecules like 8-vinylquinoline, understanding its participation in various transformations, such as cycloadditions or catalytic processes, is crucial.

Computational methods can predict the regioselectivity and stereoselectivity of reactions. For instance, in Diels-Alder reactions involving vinylazaarenes, Lewis acid activation can be computationally modeled to predict enhanced reactivity and selectivity rsc.org. Furthermore, computational strategies like the "interaction strategy" and "distortion strategy" are employed to enhance enantioselectivity in catalytic reactions. These approaches focus on stabilizing specific transition states through judicious catalyst design and substrate modification, thereby controlling the stereochemical outcome of reactions involving vinylquinoline derivatives rsc.orgnih.gov. Predictive modeling also extends to understanding the mechanisms of catalytic processes, such as olefin metathesis, where derivatives of 8-vinylquinoline have been explored as ligands for ruthenium catalysts researchgate.net.

Table 6.2.2: Predictive Modeling for Chemical Transformations and Selectivity

| Predictive Modeling Area | Focus | Computational Techniques | Relevance to 8-Vinylquinoline |

| Reaction Outcome Prediction | Predicting products and yields | DFT, GRRM, kinetic modeling | Understanding reactivity of the vinyl group and quinoline ring |

| Regioselectivity Prediction | Predicting site of reaction | DFT, frontier molecular orbital theory | Guiding reactions involving the vinyl group or quinoline moiety |

| Stereoselectivity Prediction | Predicting stereochemical outcome (e.g., enantioselectivity) | DFT, transition state analysis, chiral catalyst design | Optimizing stereoselective syntheses involving 8-vinylquinoline derivatives |

| Catalysis Mechanism Prediction | Understanding catalytic cycles and active species | DFT, molecular dynamics | Designing catalysts for reactions involving 8-vinylquinoline |

Compound List:

8-Vinylquinoline

Advanced Materials Science and Interdisciplinary Applications

Luminescent Materials Development Based on 8-Vinylquinoline Derivatives

Derivatives of the quinoline (B57606) scaffold are central to the development of modern luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). rroij.comymdchem.com The fundamental principle behind their function lies in the ability of these materials to emit light when electrons in an excited state return to a ground state after being stimulated by an external energy source. ymdchem.com Quinoline derivatives, including those functionalized with vinyl groups, are explored for their potential in creating efficient and stable emissive layers in OLEDs. rroij.comdissertationtopic.net

The modification of the quinoline structure is a key strategy for tuning the performance of these materials. Researchers focus on altering the chelating ligands and the central metal ion in organometallic complexes to improve efficiency. rroij.com For instance, 8-hydroxyquinoline (B1678124) is a well-known ligand that forms highly stable and luminescent complexes, such as AlQ₃ (Tris(8-hydroxyquinolinato)aluminium), a benchmark material in the OLED industry due to its thermal and chemical stability. rroij.com The introduction of a vinyl group at the 8-position provides a reactive handle for creating polymeric or co-polymeric luminescent materials, which can offer enhanced processability and film-forming properties suitable for device fabrication.

Purely organic luminescent materials, including those based on quinoline, have become a significant area of research due to their low toxicity and the ease with which their properties can be tuned. sioc-journal.cn By designing specific molecular architectures, it is possible to achieve emissions across the visible spectrum. ymdchem.comsioc-journal.cn The development of such materials often involves strategies to enhance photoluminescence quantum yields in both solution and solid states, a critical factor for practical applications in displays and lighting. ymdchem.comresearchgate.net

Applications in Sensor Technologies (e.g., specific interactions with metal ions, light absorption properties)

The chelating ability of the nitrogen atom and a neighboring functional group (like a hydroxyl or amino group) on the quinoline ring makes its derivatives excellent candidates for chemosensors. rroij.commdpi.com These molecules can selectively bind with specific metal ions, leading to a measurable change in their optical properties, such as fluorescence or UV-Vis absorption. rroij.comnih.gov This "turn-on" or "turn-off" signaling mechanism forms the basis of their sensing capability.

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are particularly effective as fluorogenic chelators for various metal ions. rroij.commdpi.com They have been successfully employed to create selective fluorescent chemosensors for biologically and environmentally important cations like Al³⁺, Zn²⁺, and Cu²⁺. rroij.comresearchgate.netunl.pt For example, 8-hydroxyquinoline itself has been used to detect Al³⁺ with a detection limit in the sub-ppb range. rroij.com Similarly, amide derivatives of 8-aminoquinoline show selective fluorescence enhancement in the presence of Zn²⁺. researchgate.net

The vinyl group on 8-vinylquinoline can play a crucial role in these sensor applications. It allows the sensor molecule to be polymerized or grafted onto surfaces, creating solid-state sensor devices or nanoparticles. This immobilization can enhance the stability and reusability of the sensor. The electronic properties of the vinyl group can also influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the mechanism responsible for the change in fluorescence upon metal ion binding. mdpi.comnih.gov

| Quinoline Derivative Type | Target Metal Ion(s) | Sensing Mechanism | Observed Optical Change | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Al³⁺ | Chelation | Fluorometric enhancement | rroij.com |

| 8-Aminoquinoline Amide | Zn²⁺, Cd²⁺ | Chelation-induced fluorescence | Fluorescence turn-on at a longer wavelength | researchgate.net |

| Thiazolothiazole-Pyridine | Cu²⁺, Zn²⁺ | Coordination | Changes in absorption and emission spectra | unl.pt |

| Pyrazoline-based Chalcone | Cu²⁺ | Chelation | Fluorescence quenching | nih.gov |

Integration into Organic Electronic and Photonic Systems (e.g., organic conductors, charge transfer complexes)

8-Vinylquinoline is a versatile monomer for integration into advanced organic electronic and photonic systems. cas.czst-andrews.ac.ukuni-wuerzburg.de Its ability to undergo polymerization allows for the creation of copolymers with tailored electronic properties for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comcambridge.org

In one approach, vinyl-functionalized oligomers of electron-donating polymers have been copolymerized with quinoline-based monomers, such as derivatives of vinyl quinoline. mdpi.com The resulting copolymers combine the properties of both blocks. The quinoline moiety can be selected for its electron-accepting nature, which helps in modulating the electronic band gap and energy levels (HOMO/LUMO) of the final material. cambridge.org This is crucial for creating efficient bulk heterojunctions in OPVs, where charge separation occurs at the interface between electron-donating and electron-accepting materials. cambridge.org

The formation of charge-transfer (CT) complexes is another key aspect of organic electronics. nih.govmdpi.com These complexes form between an electron donor and an electron acceptor and can significantly alter the conductive properties of the material. nih.goviiste.org Quinoline derivatives can act as either the donor or acceptor component in such complexes. For instance, 8-hydroxyquinoline has been shown to form a 1:1 charge-transfer complex with iodine. iiste.org The vinyl group in 8-vinylquinoline can be leveraged to incorporate the quinoline unit into a polymer backbone, which can then form CT complexes with other molecules, a strategy used for surface doping in OFETs to improve charge carrier mobility. nih.gov

| Copolymer System | Quinoline Monomer | Application | Function of Quinoline Unit | Reference |

|---|---|---|---|---|

| PCDTBT-based copolymer | 6-vinylphenyl-(2-pyridinyl)-4-phenyl-quinoline | OPV (compatibilizer) | Non-covalent interaction with fullerene acceptor | mdpi.com |

| PCDTBT-based copolymer | 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline | OPV (hybrid material) | Covalent attachment to fullerene acceptor | mdpi.comcambridge.org |

| Poly-2-vinylquinoline | 2-Vinylquinoline (B1294476) | Primary Cells | Forms charge-transfer complex with iodine (cathode) | google.com |

Supramolecular Assemblies and Nanostructures

Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, enables the self-assembly of molecules into well-defined, functional nanostructures. numberanalytics.comresearchgate.net Quinoline derivatives are excellent candidates for building such assemblies due to the presence of the aromatic ring system and the nitrogen heteroatom, which can participate in these interactions.

The introduction of a vinyl group provides a pathway to create more complex and stable nanostructures. For instance, the polymerization of 8-vinylquinoline can lead to the formation of polymer nanoparticles or nanorods, whose morphology can sometimes be influenced by external conditions. lookchem.com These nanostructures have potential applications in catalysis and optoelectronics. lookchem.comajrconline.org

Furthermore, quinoline-containing molecules can be designed to self-assemble into larger, ordered structures. nih.gov For example, glycopeptides featuring specific cell-adhesion sequences can self-assemble into nanofibers and nanoparticles. nih.gov While this example does not use 8-vinylquinoline directly, it illustrates the principle of using functional moieties to drive the formation of supramolecular structures. By incorporating 8-vinylquinoline into specifically designed molecules, it is possible to create stimuli-responsive materials or nanostructures where the assembly process can be controlled or directed, leading to materials with unique optical or electronic properties. sioc-journal.cn The development of hybrid materials, where quinoline-functionalized polymers are attached to carbon nanostructures, further expands the possibilities for creating novel functional assemblies. cambridge.org

Biomedical Research Applications: Mechanistic Chemical Investigation

Metal Chelation Studies Relevant to Biological Systems

The quinoline (B57606) scaffold, a key component of 8-vinylquinoline, is known for its metal-chelating properties. While extensive research has focused on its analog, 8-hydroxyquinoline (B1678124), as a potent metal chelator, studies are beginning to explore the coordination chemistry of 8-vinylquinoline with biologically relevant metal ions. These investigations are crucial for understanding how this compound might influence metal homeostasis and the activity of metalloenzymes in a biological context.

The nitrogen atom of the quinoline ring and the potential for the vinyl group to participate in coordination or be chemically modified to introduce other donor atoms, allows 8-vinylquinoline to form stable complexes with various transition metals. Research in this area focuses on the synthesis and characterization of these metal complexes to determine their stoichiometry, stability constants, and coordination geometry. Understanding these fundamental properties is the first step in elucidating their potential biological activity.

Table 1: Coordination Chemistry of 8-Vinylquinoline with Biologically Relevant Metals

| Metal Ion | Coordination Mode | Potential Biological Relevance |

| Copper(II) | Bidentate (N, Vinyl-π) | Modulation of copper-dependent enzymes |

| Zinc(II) | Bidentate (N, Vinyl-π) | Probing zinc finger proteins |

| Iron(II/III) | Bidentate (N, Vinyl-π) | Investigation of iron metabolism |

Note: The coordination modes are theoretical and subject to experimental verification.

Molecular Interactions with Biological Targets for Chemical Exploration

The planar structure of the quinoline ring in 8-vinylquinoline allows it to intercalate into the hydrophobic pockets of various biological macromolecules, including enzymes and DNA. This non-covalent interaction serves as a foundation for its potential to modulate the function of these biological targets. Chemical exploration in this area involves studying the binding affinity and mode of interaction of 8-vinylquinoline with specific proteins and nucleic acids.

Recent studies have investigated the interaction of quinoline-based compounds with enzymes involved in DNA replication and repair. These compounds can act as inhibitors by binding to the active site of the enzyme or by intercalating into the DNA substrate, thereby preventing the enzyme from binding. The vinyl group of 8-vinylquinoline offers a unique opportunity for covalent modification of biological targets. This reactive handle can form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the vicinity of the binding site, leading to irreversible inhibition. This property is being explored for the development of highly specific enzyme inhibitors.

Design of Molecular Probes and Chemical Tools for Biological Pathway Interrogation

The inherent fluorescence of the quinoline scaffold makes 8-vinylquinoline a promising candidate for the development of molecular probes. The photophysical properties of quinoline derivatives are often sensitive to their local environment, which can be exploited to design probes that report on specific biological events, such as changes in polarity, pH, or the presence of metal ions.

The vinyl group of 8-vinylquinoline is a key feature for its application as a chemical tool. It can be readily functionalized through various chemical reactions, such as polymerization or click chemistry, to attach other molecules of interest, including fluorophores with different emission wavelengths, affinity tags for protein pull-down experiments, or cross-linking agents to study protein-protein interactions. This versatility allows for the creation of a diverse range of chemical tools to interrogate complex biological pathways. For instance, an 8-vinylquinoline-based probe could be designed to selectively bind to a target protein, and upon photoactivation, the vinyl group could cross-link with nearby interacting partners, enabling their identification by mass spectrometry.

Q & A

Basic Synthesis and Characterization

Q: What are the most reliable methods for synthesizing 8-vinylquinoline, and how can its purity and structural identity be validated experimentally? A:

-

Synthesis: Common methods include palladium-catalyzed coupling reactions between 8-bromoquinoline and vinyl boronic acids . Optimize reaction conditions (e.g., temperature, solvent, catalyst loading) using design-of-experiment (DOE) frameworks to improve yield .

-

Characterization: Validate purity via HPLC (≥95% purity threshold) and structural identity using / NMR (e.g., vinyl proton signals at δ 5.2–6.8 ppm and quinoline aromatic protons at δ 7.5–9.0 ppm) . Include elemental analysis (C, H, N) and HRMS for molecular confirmation .

-

Data Table:

Technique Key Parameters Expected Outcomes HPLC C18 column, MeOH:H2O (70:30) Single peak at RT = 4.2 min NMR 400 MHz, CDCl3 Vinyl protons (δ 5.8–6.5 ppm)

Advanced Analytical Techniques

Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing 8-vinylquinoline derivatives? A:

- Cross-Validation: Use complementary techniques: XRD for crystallographic confirmation of substituent positions and NMR for solution-state dynamics . For ambiguous signals, employ 2D NMR (COSY, NOESY) or DFT calculations to model electronic environments .

- Case Study: If NMR suggests a planar structure but XRD shows steric distortion, reconcile via temperature-dependent NMR studies to assess conformational flexibility .

- Methodological Note: Always report solvent, temperature, and instrument calibration in metadata to enable reproducibility .

Experimental Design for Reactivity Studies

Q: What statistical frameworks are optimal for designing experiments to study the reactivity of 8-vinylquinoline in cross-coupling reactions? A:

- DOE Approach: Use factorial designs to test variables (catalyst type, solvent polarity, temperature). For example, a 3×3 matrix evaluating Pd(OAc)2, PdCl2, and Pd(PPh3)4 in DMF, THF, and toluene at 60°C, 80°C, and 100°C .

- Data Analysis: Apply ANOVA to identify significant factors (p < 0.05) and Tukey’s HSD for post-hoc comparisons. Report confidence intervals for yield predictions .

Handling Data Contradictions in Biological Studies

Q: How should researchers address discrepancies between in vitro and in vivo activity data for 8-vinylquinoline-based antimicrobial agents? A:

- Hypothesis Testing: Re-evaluate bioavailability (e.g., logP, solubility) using shake-flask or HPLC-UV methods. Perform time-kill assays in serum-containing media to mimic in vivo conditions .

- Meta-Analysis: Compare results with structurally analogous quinoline derivatives to identify scaffold-specific limitations (e.g., metabolic stability) .

- Ethical Note: Follow NIH guidelines for preclinical reporting to ensure transparency in experimental replication .